molecular formula C12H15BrO2 B170614 Methyl 3-bromo-4-(tert-butyl)benzoate CAS No. 14034-08-3

Methyl 3-bromo-4-(tert-butyl)benzoate

Cat. No.: B170614
CAS No.: 14034-08-3
M. Wt: 271.15 g/mol
InChI Key: KXCQBZYCOHEWHO-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(tert-butyl)benzoate is an organic compound with the molecular formula C12H15BrO2. It is a derivative of benzoic acid, featuring a bromine atom at the third position and a tert-butyl group at the fourth position on the benzene ring, with a methyl ester functional group. This compound is known for its applications in organic synthesis and various research fields due to its unique chemical properties .

Properties

IUPAC Name

methyl 3-bromo-4-tert-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-12(2,3)9-6-5-8(7-10(9)13)11(14)15-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCQBZYCOHEWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474761
Record name methyl 3-bromo-4-tert-butylbenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID40474761
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Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14034-08-3
Record name Methyl 3-bromo-4-(1,1-dimethylethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14034-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-bromo-4-tert-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-bromo-4-(1,1-dimethylethyl)-, methyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-4-(tert-butyl)benzoate can be synthesized through several methods. One common approach involves the bromination of 4-tert-butylbenzoic acid followed by esterification. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The esterification step involves reacting the brominated acid with methanol in the presence of a strong acid catalyst like sulfuric acid .

Industrial Production Methods: Industrial production of methyl 3-bromo-4-tert-butylbenzoate often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the product while minimizing the reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-4-(tert-butyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-bromo-4-(tert-butyl)benzoate is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-tert-butylbenzoate depends on its specific application. In drug discovery, it may act as an inhibitor or activator of certain enzymes or receptors. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity towards its molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can interact with biological pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 3-bromo-4-(tert-butyl)benzoate is unique due to the combination of the bromine atom and the bulky tert-butyl group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical reactions and research applications .

Biological Activity

Methyl 3-bromo-4-(tert-butyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C12_{12}H13_{13}BrO2_2
  • CAS Number : 1131594-31-4
  • Molecular Weight : 269.13 g/mol

This compound features a bromine atom at the 3-position of the benzoate ring and a tert-butyl group at the para position, which influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The bromine atom can participate in nucleophilic substitution reactions, potentially inhibiting enzyme activity by modifying active sites.
  • Receptor Modulation : The tert-butyl group may enhance lipophilicity, allowing better interaction with lipid membranes and receptor sites.
  • DNA Interaction : Preliminary studies suggest that this compound may interfere with DNA replication and transcription processes, contributing to its anticancer properties.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Research indicates that it exhibits significant inhibitory effects against various bacterial strains. A study conducted on several derivatives showed that the presence of the bromine atom enhances antimicrobial efficacy compared to non-brominated analogs.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
Control (non-brominated)E. coli>128 µg/mL

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that this compound induces apoptosis in cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Case Studies

  • Study on Antimicrobial Efficacy :
    A research team evaluated the antimicrobial properties of this compound against clinical isolates of bacteria. Results indicated a strong correlation between bromination and increased antimicrobial potency, suggesting potential applications in developing new preservatives for pharmaceutical formulations .
  • Anticancer Research :
    A study published in a peer-reviewed journal assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that treatment with this compound led to significant reductions in cell viability, emphasizing its potential as a lead compound for further drug development .

Applications in Drug Development

Given its biological activities, this compound is being explored as a scaffold for synthesizing new therapeutic agents. Its ability to modify enzyme activity and interact with cellular receptors positions it as a promising candidate for further research in drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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